2-Chloro-N-cyclohexyl-N-methylnicotinamide
Overview
Description
2-Chloro-N-cyclohexyl-N-methylnicotinamide is a chemical compound with the molecular formula C13H17ClN2O and a molecular weight of 252.74 . It is also known by its CAS number: 1016516-93-0 .
Molecular Structure Analysis
The linear formula of 2-Chloro-N-cyclohexyl-N-methylnicotinamide is C9H16ClNO . The InChI code is 1S/C9H16ClNO/c1-11(9(12)7-10)8-5-3-2-4-6-8/h8H,2-7H2,1H3 .Physical And Chemical Properties Analysis
2-Chloro-N-cyclohexyl-N-methylnicotinamide is a liquid at room temperature .Scientific Research Applications
Quenching of Tryptophyl Fluorescence in Proteins
2-Chloro-N-cyclohexyl-N-methylnicotinamide, as a derivative of N‘‐methylnicotinamide chloride, has been used in research studying the quenching of intrinsic fluorescence of tryptophyl residues in proteins. This quenching mechanism follows the Stern‐Volmer relation and provides insights into the structure and behavior of proteins (Holmes & Robbins, 1974).
Fluorimetric Estimation and Differentiation
N'-Methylnicotinamide, a related compound, has been utilized in fluorimetric estimation and differentiation from coenzymes, aiding in the understanding of nicotinic acid metabolism and its derivatives in biological systems (Carpenter & Kodicek, 1950).
Role in Type 2 Diabetes
Research has explored the role of nicotinamide overload, and by extension, its derivatives like N(1)-methylnicotinamide, in the development of type 2 diabetes. These studies have linked increased levels of N(1)-methylnicotinamide with oxidative stress and insulin resistance (Zhou et al., 2009).
Anti-inflammatory and Gastroprotective Effects
Derivatives like 1-Methylnicotinamide have been studied for their potential therapeutic effects, including anti-inflammatory actions and gastroprotection in conditions like acute gastric lesions. This research helps in understanding the therapeutic potential of nicotinamide derivatives (Brzozowski et al., 2008).
properties
IUPAC Name |
2-chloro-N-cyclohexyl-N-methylpyridine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-16(10-6-3-2-4-7-10)13(17)11-8-5-9-15-12(11)14/h5,8-10H,2-4,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHSAZSTYGSQAU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=C(N=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-cyclohexyl-N-methylnicotinamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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